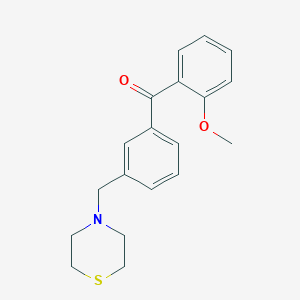
2-Methoxy-3'-thiomorpholinomethylbenzophenone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
A phenyl thiadiazole-based Schiff base receptor has been developed for the turn-on fluorescent and colorimetric detection of Al3+ ions. This chemosensor displayed quick responses, excellent selectivity, and sensitivity, indicating the potential of related compounds for use in detecting metal ions in various environments (Manna, Chowdhury, & Patra, 2020).
Anticancer Agents
Novel 2-phenylquinolin-4-ones have been synthesized and evaluated for their cytotoxic activity against tumor cell lines. These compounds, including derivatives with methoxy groups, exhibited significant inhibitory activity, suggesting the potential for the development of new anticancer agents (Chou et al., 2010).
Tubulin Polymerization Inhibitors
Methoxy-substituted 3-formyl-2-phenylindoles have been identified as inhibitors of tubulin polymerization, a crucial mechanism for the development of cytostatic agents. These findings underscore the importance of methoxy groups in enhancing the biological activity of compounds targeting microtubule assembly (Gastpar et al., 1998).
Antimicrobial Schiff Bases
Schiff bases derived from 1,3,4-thiadiazole compounds have shown promising DNA protective ability and strong antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Gür et al., 2020).
Coordination Polymers
Novel cadmium coordination polymers with methoxyphenol derivatives have been synthesized, exhibiting unique structural and photoluminescent properties. These compounds could be used in materials science for the development of new luminescent materials (Yan et al., 2011).
Antioxidant Properties
Quinazolinone derivatives have been explored for their antioxidant properties, demonstrating the significance of methoxy and hydroxy substituents in enhancing antioxidant activity. This research offers insights into the design of potent antioxidant compounds with potential therapeutic applications (Mravljak, Slavec, Hrast, & Sova, 2021).
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIFRMVNHPOABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643353 | |
| Record name | (2-Methoxyphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-78-2 | |
| Record name | (2-Methoxyphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



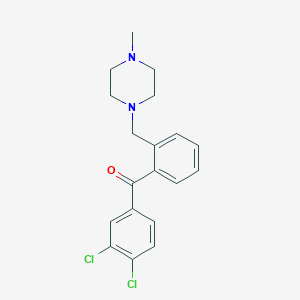
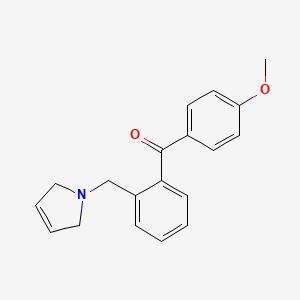



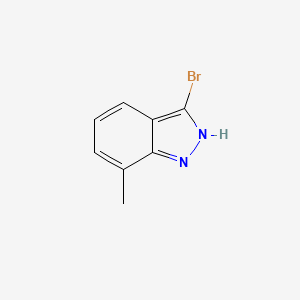


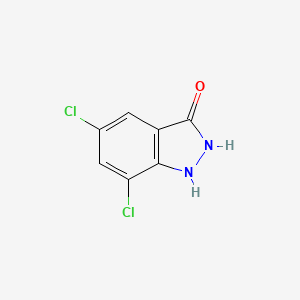


![3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614350.png)
![5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614351.png)
